molecular formula C7H9BrN2 B1284631 3-Bromobenzylhydrazine CAS No. 51859-95-1

3-Bromobenzylhydrazine

Cat. No.: B1284631
CAS No.: 51859-95-1
M. Wt: 201.06 g/mol
InChI Key: VUJAAGDKMIUIFQ-UHFFFAOYSA-N
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Description

3-Bromobenzylhydrazine is a chemical compound that has garnered significant attention in various fields of research and industry due to its unique properties. It is a hydrazine derivative, characterized by the presence of a bromine atom attached to the benzyl group. This compound is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzylhydrazine typically involves the bromination of benzylhydrazine. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions. The resulting mixture of bromides is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert it into benzylhydrazine.

    Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaSR) are commonly employed.

Major Products

    Oxidation: Benzylidene derivatives.

    Reduction: Benzylhydrazine.

    Substitution: Various substituted benzylhydrazines depending on the nucleophile used.

Scientific Research Applications

3-Bromobenzylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various hydrazine derivatives.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Bromobenzylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. The bromine atom enhances its reactivity, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine: Lacks the bromine atom, making it less reactive.

    4-Bromobenzylhydrazine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Phenylhydrazine: Lacks the benzyl group, resulting in different chemical properties.

Uniqueness

3-Bromobenzylhydrazine is unique due to the presence of the bromine atom, which significantly enhances its reactivity and makes it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(3-bromophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJAAGDKMIUIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588325
Record name [(3-Bromophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-95-1
Record name [(3-Bromophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51859-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Bromophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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